molecular formula C11H10Cl2O3 B8343372 2-(3,4-Dichloro-phenyl)-4-oxo-butyric acid methyl ester

2-(3,4-Dichloro-phenyl)-4-oxo-butyric acid methyl ester

Cat. No. B8343372
M. Wt: 261.10 g/mol
InChI Key: LRSSGTJGCNFYBJ-UHFFFAOYSA-N
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Patent
US07592345B2

Procedure details

A mixture of 25 g (114 mmol) (3,4-dichloro-phenyl)-acetic acid methyl ester (commercially available), 5.7 g (131 mmol) NaH (55%) and 23.1 g (137 mmol) bromoacetaldehyde dimethylacetal in 80 mL DMF was stirred at room temperature for 3 h. The mixture was poured onto ice/water and extracted with ethyl acetate. The combined organic phases were washed with NaCl aq., dried with Na2SO4 and evaporated to dryness. The residue was dissolved in 250 mL THF and treated with 300 mL 1N HCl at room temperature for 20 h. Water was added and the mixture was extracted with ethyl acetate. The combined organic phases were washed with NaCl aq., dried with Na2SO4, evaporated to dryness and subjected to column chromatography on silica eluting with a gradient formed from heptane and ethyl acetate. The product containing fractions were evaporated to yield 9.7 g (32%) of the title compound as light yellow oil.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
23.1 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
32%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:13])[CH2:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1.[H-].[Na+].C[O:17][CH:18](OC)[CH2:19]Br>CN(C=O)C>[CH3:1][O:2][C:3](=[O:13])[CH:4]([C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[C:7]([Cl:12])[CH:6]=1)[CH2:19][CH:18]=[O:17] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC(CC1=CC(=C(C=C1)Cl)Cl)=O
Name
Quantity
5.7 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
23.1 g
Type
reactant
Smiles
COC(CBr)OC
Name
Quantity
80 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was poured onto ice/water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with NaCl aq.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 250 mL THF
ADDITION
Type
ADDITION
Details
treated with 300 mL 1N HCl at room temperature for 20 h
Duration
20 h
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic phases were washed with NaCl aq.
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
formed from heptane and ethyl acetate
ADDITION
Type
ADDITION
Details
The product containing fractions
CUSTOM
Type
CUSTOM
Details
were evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C(CC=O)C1=CC(=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 32%
YIELD: CALCULATEDPERCENTYIELD 32.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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